Validated Identity as a Major In Vivo Metabolite of Ethionamide (ETA) in Mycobacterium tuberculosis
The compound is the major polar metabolite of the antitubercular prodrug ethionamide (ETA) generated by whole cells of Mycobacterium tuberculosis H37Rv [1]. It was unambiguously identified as (2-ethyl-pyridin-4-yl)methanol and confirmed by co-chromatography with a synthetic characterized standard [1].
| Evidence Dimension | Metabolite identification and production rate in M. tuberculosis culture |
|---|---|
| Target Compound Data | (2-ethyl-pyridin-4-yl)methanol, observed as a major polar metabolite from [1-¹⁴C]ETA incubation with M. tuberculosis H37Rv whole cells; isolated mass confirmed as 137 (MH⁺ 137.9) [1] |
| Comparator Or Baseline | Ethionamide (ETA, prodrug baseline) |
| Quantified Difference | Observed as a major radioactive peak on HPLC after 1.5 hours, indicating efficient and rapid in vivo conversion from ETA. Other major metabolites observed: ETA S-oxide, ETA nitrile, ETA amide [1]. |
| Conditions | M. tuberculosis H37Rv whole cells, [1-¹⁴C]ETA at 0.01 μg/mL, 37°C incubation for up to 25h; detection via TLC/autoradiography and RP-HPLC [1] |
Why This Matters
Validates procurement as an authentic, research-grade metabolite standard for mechanistic studies of ethionamide activation and resistance in tuberculosis.
- [1] Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase. Journal of Biological Chemistry, 277(15), 12824-12829. Figure 1. View Source
